potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate
CAS No.: 2866316-85-8
Cat. No.: VC20443704
Molecular Formula: C8H10KNO2
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866316-85-8 |
|---|---|
| Molecular Formula | C8H10KNO2 |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | potassium;2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate |
| Standard InChI | InChI=1S/C8H11NO2.K/c1-5-3-7(4-8(10)11)6(2)9-5;/h3,9H,4H2,1-2H3,(H,10,11);/q;+1/p-1 |
| Standard InChI Key | MDMVUJJVWAQMAP-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC(=C(N1)C)CC(=O)[O-].[K+] |
Introduction
Structural Characteristics
Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate consists of a pyrrole ring substituted with methyl groups at positions 2 and 5, linked to an acetate group at position 3. The potassium ion stabilizes the carboxylate anion, forming a salt. Key structural details include:
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Molecular Formula: C₈H₁₀KNO₂
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SMILES: CC1=CC(=C(N1)C)CC(=O)[O-].[K+]
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InChIKey: MDMVUJJVWAQMAP-UHFFFAOYSA-M
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IUPAC Name: potassium;2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate
The pyrrole ring’s aromaticity and electron-rich nature influence the compound’s reactivity, while the acetate group enhances solubility in polar solvents.
Synthesis and Preparation
The synthesis of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate likely involves neutralizing the parent acid, 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid, with potassium hydroxide. The reaction proceeds as follows:
This method mirrors standard salt-forming reactions for carboxylic acids. Industrial-scale production would prioritize optimizing reaction conditions (e.g., temperature, solvent selection) to maximize yield and purity.
Physicochemical Properties
The compound’s properties are critical for its handling and application in research:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 191.27 g/mol | |
| CAS Number | 2866316-85-8 | |
| Predicted LogP | Not reported | – |
| Solubility | Likely polar-solvent soluble | – |
The absence of experimental LogP or solubility data highlights gaps in current characterization efforts.
Predicted Collision Cross-Section (CCS) Analysis
Collision cross-section values, predicted via computational models, offer insights into the compound’s behavior in mass spectrometry. Data for the parent acid, 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid, include:
These CCS values reflect the ion’s size and shape, aiding in its identification during metabolomic or proteomic analyses . The potassium adduct’s CCS remains uncharacterized but would differ due to the ion’s larger atomic radius.
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